molecular formula C17H24N2O4S B5637628 N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide

N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide

Cat. No. B5637628
M. Wt: 352.5 g/mol
InChI Key: BOTUCFOKNOUOHW-UHFFFAOYSA-N
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Description

The research interest in pyrrolidine derivatives and their complex structures like benzoxepine carboxamides stems from their potential pharmacological activities. These compounds are synthesized and analyzed for their binding affinities, molecular structures, and chemical properties to explore their applications in medicinal chemistry.

Synthesis Analysis

Synthesis methods for related compounds typically involve complex reactions that yield pyrrolidine and benzoxepine derivatives with specific functional groups. These synthesis pathways are crucial for producing compounds with the desired biological activity and chemical properties (Hirokawa et al., 2003).

Molecular Structure Analysis

Molecular structure analyses, including X-ray crystallography and AM1 molecular orbital methods, provide insights into the conformation and stereochemistry of synthesized compounds. These studies reveal the spatial arrangement of atoms and the presence of stable conformers, contributing to the compound's reactivity and interaction with biological targets (Banerjee et al., 2002).

Chemical Reactions and Properties

Chemical reactions, such as the Diels–Alder reaction, play a significant role in the synthesis of complex pyrrolidine and benzoxepine derivatives. The reactivity of these compounds under various conditions can lead to the formation of new chemical structures with potential pharmacological activities (Noguchi et al., 1986).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are investigated to understand their behavior in different environments. These properties are essential for determining the compound's suitability for pharmaceutical applications.

Chemical Properties Analysis

The chemical properties, including the compound's stability, reactivity, and affinity towards biological targets, are crucial for its pharmacological potential. Studies on related compounds show selective inhibition of biological receptors, indicating the importance of the chemical structure in determining its activity (Zhou et al., 2008).

Mechanism of Action

The mechanism of action of pyrrolidine compounds can vary depending on the specific compound and its target. For example, PF-04455242, a high-affinity antagonist selective for κ-opioid receptors, has been shown to have potential for the treatment of depression and addiction disorders .

Safety and Hazards

The safety and hazards associated with pyrrolidine compounds can vary depending on the specific compound. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The development of clinically active drugs increasingly relies on the use of heterocyclic scaffolds, many of which contain nitrogen . Pyrrolidine compounds, due to their unique properties, are expected to continue playing a significant role in drug discovery .

properties

IUPAC Name

N-(2-pyrrolidin-1-ylsulfonylethyl)-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4S/c20-17(18-8-12-24(21,22)19-9-3-4-10-19)15-7-11-23-16-6-2-1-5-14(16)13-15/h1-2,5-6,15H,3-4,7-13H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOTUCFOKNOUOHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)CCNC(=O)C2CCOC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide

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